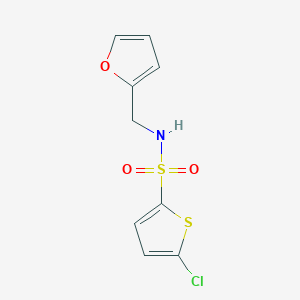5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC14524073
Molecular Formula: C9H8ClNO3S2
Molecular Weight: 277.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8ClNO3S2 |
|---|---|
| Molecular Weight | 277.8 g/mol |
| IUPAC Name | 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C9H8ClNO3S2/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2 |
| Standard InChI Key | UOVJGVLNKRNDLY-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-Chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide features a thiophene ring substituted at the 5-position with a chlorine atom and at the 2-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl moiety, introducing additional aromatic complexity. The molecular formula is , with a molar mass of 289.75 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 380576-68-1 | |
| Molecular Formula | ||
| Synonyms | Antimicrobial agent-14, HY-148431 | |
| Commercial Availability | 25 mg, 50 mg packaging |
Synthetic Pathways
While direct synthesis protocols for 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide remain undocumented in public literature, analogous compounds such as 5-bromo-N-alkylthiophene-2-sulfonamides provide insight into plausible routes. A 2024 study demonstrated the alkylation of 5-bromothiophene-2-sulfonamide using alkyl bromides (e.g., bromoethane, 1-bromopropane) in dimethylformamide (DMF) with lithium hydride (LiH), achieving yields of 72–78% . Substituting bromine with chlorine and employing furan-2-ylmethyl bromide as the alkylating agent could yield the target compound, though reaction optimization would be required to address steric and electronic differences .
Pharmacological Activity
Table 2: Comparative Bioactivity of Sulfonamide Analogues
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen | Source |
|---|---|---|---|---|
| 3b (5-bromo-N-propyl) | 0.39 | 0.78 | K. pneumoniae ST147 | |
| 5e (sulfonamide derivative) | 96* | N/A | S. aureus | |
| *MTCC value for anti-microbial activity. |
Mechanism of Action
Sulfonamides typically inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Molecular docking studies of compound 3b against the NDM-1 enzyme (PDB ID: 5N5I) revealed hydrogen bonding with Asn220 and hydrophobic interactions with Val67 and Leu65, suggesting a dual mechanism of β-lactamase inhibition and DHPS disruption . The chloro substituent’s electron-withdrawing effects may stabilize these interactions, though in-silico validation specific to 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide is pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume